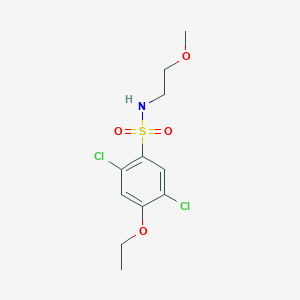
4-chloro-3-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-3-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide, also known as S 29542, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of sulfonamide compounds and has been found to have a wide range of biochemical and physiological effects. In
Mechanism of Action
S 29542 binds to a specific site on the CFTR protein and blocks the movement of chloride ions through the channel. This results in a decrease in the activity of CFTR and a reduction in the secretion of fluids in tissues and organs that depend on CFTR for normal function.
Biochemical and Physiological Effects:
S 29542 has been found to have a wide range of biochemical and physiological effects. In addition to its role as a CFTR inhibitor, S 29542 has been shown to inhibit the activity of other chloride channels, including the calcium-activated chloride channel (CaCC) and the volume-regulated anion channel (VRAC). S 29542 has also been found to inhibit the activity of the Na+/K+/2Cl- cotransporter, a protein that regulates ion transport across cell membranes.
Advantages and Limitations for Lab Experiments
One of the main advantages of S 29542 is its high selectivity for CFTR. This makes it a valuable tool for studying the physiological and pathological roles of CFTR in various tissues and organs. S 29542 also has a relatively long half-life, which allows for prolonged inhibition of CFTR activity.
However, S 29542 has some limitations for lab experiments. It has low solubility in water and requires the use of organic solvents for preparation and administration. S 29542 also has a relatively low potency compared to other CFTR inhibitors, which may limit its usefulness in certain experiments.
Future Directions
There are several future directions for the study of S 29542. One area of research is the development of more potent and selective CFTR inhibitors based on the structure of S 29542. Another area of research is the investigation of the physiological and pathological roles of CFTR in various tissues and organs using S 29542 as a tool. S 29542 may also be useful for the development of new drugs for the treatment of cystic fibrosis and other diseases that involve dysfunction of CFTR or other chloride channels.
Synthesis Methods
The synthesis of S 29542 involves the reaction of 4-chloro-3-nitrobenzenesulfonamide with 2,2,6,6-tetramethylpiperidine-4-ol followed by reduction with sodium dithionite. The resulting compound is then treated with ethyl iodide to yield S 29542. The purity of the compound can be improved by recrystallization from ethanol.
Scientific Research Applications
S 29542 has been studied for its potential use as a selective inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. CFTR is a protein that regulates the movement of chloride ions across cell membranes. Mutations in the CFTR gene can lead to cystic fibrosis, a genetic disorder that affects the respiratory, digestive, and reproductive systems.
S 29542 has been found to selectively inhibit the activity of CFTR without affecting other chloride channels. This makes it a valuable tool for studying the physiological and pathological roles of CFTR in various tissues and organs. S 29542 has also been used to investigate the mechanisms of action of other CFTR inhibitors and to develop new drugs for the treatment of cystic fibrosis.
properties
Product Name |
4-chloro-3-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |
|---|---|
Molecular Formula |
C17H27ClN2O3S |
Molecular Weight |
374.9 g/mol |
IUPAC Name |
4-chloro-3-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C17H27ClN2O3S/c1-6-23-15-9-13(7-8-14(15)18)24(21,22)19-12-10-16(2,3)20-17(4,5)11-12/h7-9,12,19-20H,6,10-11H2,1-5H3 |
InChI Key |
PXCWJRHXONOGQO-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C)Cl |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-2-isopropyl-1H-imidazole](/img/structure/B288494.png)

![1-[(4-Bromo-2-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B288515.png)
![Ethyl 4-[(4-bromo-3-methoxyphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B288517.png)

![2,5-dimethoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B288524.png)
![1-[(4-Bromo-3-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B288532.png)



![1-[(2,5-dimethoxyphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B288546.png)